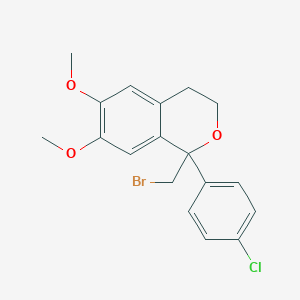![molecular formula C19H23ClFNO B11481291 Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-](/img/structure/B11481291.png)
Acetamide, 2-chloro-N-(4-fluorophenyl)-N-(tricyclo[3.3.1.1(3,7)]dec-1-ylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a unique hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE typically involves the reaction of adamantanecarboxylic acid with appropriate amines and halogenating agents. One common method includes the reaction of adamantanecarboxylic acid with 4-fluoroaniline in the presence of a chlorinating agent like thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogen atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its stability and bioavailability.
Industry: Utilized in the development of advanced materials due to its rigid and stable structure.
Mécanisme D'action
The mechanism of action of N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The adamantane moiety provides a stable scaffold that can interact with various biological targets, potentially inhibiting viral replication or bacterial growth. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(adamantan-1-yl)-2-chloro-N-(3-methoxyphenyl)methylacetamide
- N-(adamantan-1-yl)-2-chloro-N-(4-methylphenyl)methylacetamide
- N-(adamantan-1-yl)-2-chloro-N-(4-chlorophenyl)methylacetamide
Uniqueness
N-[(ADAMANTAN-1-YL)METHYL]-2-CHLORO-N-(4-FLUOROPHENYL)ACETAMIDE is unique due to the presence of the 4-fluorophenyl group, which can enhance its biological activity and stability compared to other similar compounds. The fluorine atom can increase the compound’s lipophilicity and metabolic stability, making it a promising candidate for further research and development .
Propriétés
Formule moléculaire |
C19H23ClFNO |
|---|---|
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
N-(1-adamantylmethyl)-2-chloro-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H23ClFNO/c20-11-18(23)22(17-3-1-16(21)2-4-17)12-19-8-13-5-14(9-19)7-15(6-13)10-19/h1-4,13-15H,5-12H2 |
Clé InChI |
DISLSWKKTOTWFE-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CN(C4=CC=C(C=C4)F)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[3-methoxy-2-(prop-2-en-1-yloxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481211.png)
![2-[2-(4-chlorophenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazol-1-yl]ethanol](/img/structure/B11481215.png)
![N'-[(E)-(6-{[3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11481222.png)
![3'-Methyl-8'-nitro-5-(prop-2-EN-1-YL)-6-sulfanylidene-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrazino[1,2-A]quinoline]-2,4-dione](/img/structure/B11481230.png)
![1-(4-chlorophenyl)-6-(1-phenylethyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11481243.png)
![5-amino-13-(methoxymethyl)-11-methyl-4-(4-nitrophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481250.png)
methyl}-1H-benzimidazole](/img/structure/B11481254.png)
![{5-[(1,3-Benzodioxol-5-yloxy)methyl]-2-furyl}(4-chlorophenyl)methanone](/img/structure/B11481270.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B11481275.png)

![6'-amino-3'-methyl-2'H-spiro[4-azabicyclo[2.2.2]octane-2,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11481283.png)

![2-methoxyethyl 1-(4-fluorophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11481292.png)
![8-[(2-Methoxy-5-nitrobenzyl)oxy]quinoline](/img/structure/B11481295.png)
